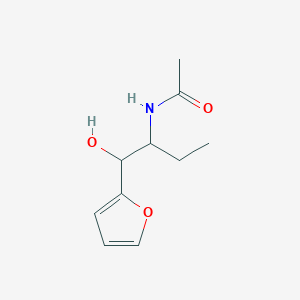
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide typically involves the reaction of furan derivatives with appropriate acetamide precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-amino-1-butanol, followed by acetylation to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-(1-(Furan-2-yl)-1-oxobutan-2-yl)acetamide.
Reduction: Formation of N-(1-(Tetrahydrofuran-2-yl)-1-hydroxybutan-2-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its pharmacological activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxyl and acetamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)acetamide
- N-(Furan-2-yl)acetamide
- N-(1-(Tetrahydrofuran-2-yl)-1-hydroxybutan-2-yl)acetamide
Uniqueness
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide stands out due to its unique combination of a furan ring, hydroxyl group, and acetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
63913-21-3 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)-1-hydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C10H15NO3/c1-3-8(11-7(2)12)10(13)9-5-4-6-14-9/h4-6,8,10,13H,3H2,1-2H3,(H,11,12) |
InChI Key |
DRUINLNICRJJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=CO1)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


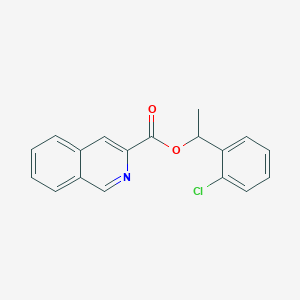
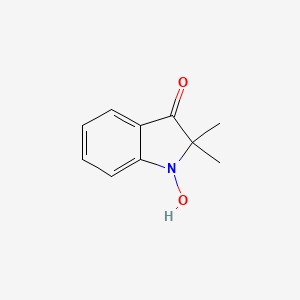
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
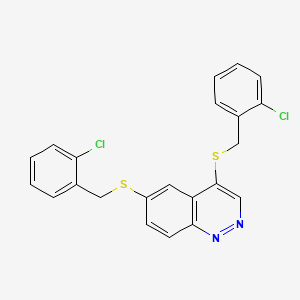
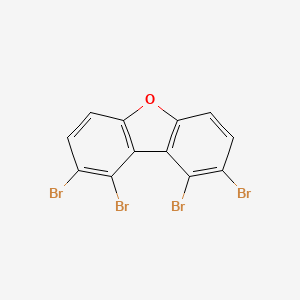
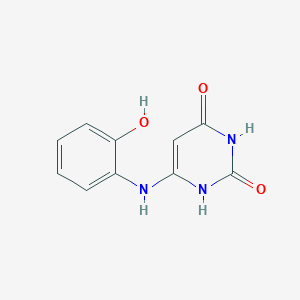
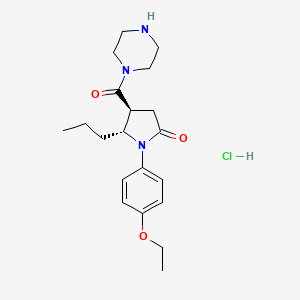
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
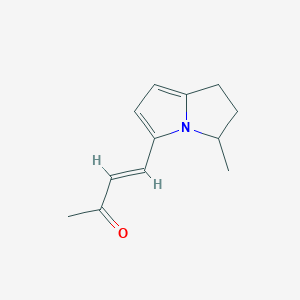
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
